molecular formula C10H11ClN2 B13692797 2-Chloro-4-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

2-Chloro-4-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Cat. No.: B13692797
M. Wt: 194.66 g/mol
InChI Key: BUOFUDZPNKDPDT-UHFFFAOYSA-N
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Description

2-Chloro-4-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a heterocyclic compound with the molecular formula C10H11ClN2 and a molecular weight of 194.66 g/mol . This compound is characterized by a cyclopropyl group attached to a dihydrocyclopenta[d]pyrimidine ring system, which includes a chlorine atom at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with a suitable chloropyrimidine derivative under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-4-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Chloro-4-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the pyrimidine ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H11ClN2

Molecular Weight

194.66 g/mol

IUPAC Name

2-chloro-4-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

InChI

InChI=1S/C10H11ClN2/c11-10-12-8-3-1-2-7(8)9(13-10)6-4-5-6/h6H,1-5H2

InChI Key

BUOFUDZPNKDPDT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=C(N=C2C3CC3)Cl

Origin of Product

United States

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